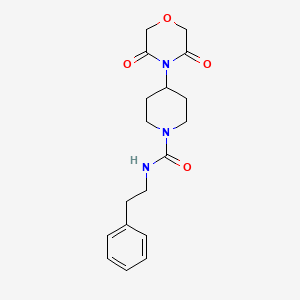

4-(3,5-dioxomorpholin-4-yl)-N-(2-phenylethyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

4-(3,5-dioxomorpholin-4-yl)-N-(2-phenylethyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4/c22-16-12-25-13-17(23)21(16)15-7-10-20(11-8-15)18(24)19-9-6-14-4-2-1-3-5-14/h1-5,15H,6-13H2,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLUDKZMLAZRRSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)COCC2=O)C(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dioxomorpholin-4-yl)-N-(2-phenylethyl)piperidine-1-carboxamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the piperidine derivative with an appropriate carboxylic acid or its derivative (e.g., acid chloride) under suitable conditions.

Attachment of the 3,5-Dioxomorpholin-4-yl Group: This step involves the formation of the morpholine ring and its subsequent attachment to the piperidine core. This can be achieved through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the phenylethyl group.

Reduction: Reduction reactions can occur at the carbonyl groups in the dioxomorpholine moiety.

Substitution: Substitution reactions may involve the replacement of functional groups on the piperidine or phenylethyl moieties.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential therapeutic applications, such as targeting specific receptors or enzymes.

Industry: Use in the development of new materials or as intermediates in chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,5-dioxomorpholin-4-yl)-N-(2-phenylethyl)piperidine-1-carboxamide would depend on its specific interactions with molecular targets. This may involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares a piperidine-1-carboxamide core with several pharmacologically active molecules. Key comparisons include:

¹ Estimated based on structural formula.

- Morpholino-dione vs. Fluorinated Aryl Groups: The target compound’s 3,5-dioxomorpholin group introduces polarity and hydrogen-bonding capacity, contrasting with fluorinated aryl groups in TAAR1 agonists (e.g., Compound 6), which enhance potency via hydrophobic interactions and electron-withdrawing effects .

- Phenethyl vs.

Pharmacological and Pharmacokinetic Insights

- TAAR1 Agonists (): Fluorinated derivatives (Compounds 6–9) exhibit higher yields (107–120%) and likely improved CNS penetration compared to methyl-substituted analogs (Compounds 5, 10–12). The target compound’s morpholino-dione may reduce CNS availability due to increased polarity .

- GPCR-Targeting Compounds (–3): PF3845 and BIBN4096BS demonstrate that bulky substituents (e.g., trifluoromethylpyridyl, dibromophenolic) enhance receptor selectivity but complicate synthesis and reduce oral bioavailability. The target compound’s balance of polar and lipophilic groups may mitigate these issues .

Future Research :

- Comparative in vitro binding assays against TAAR1, GPCRs, or ion channels.

- In vivo studies to assess bioavailability and efficacy in disease models.

- Optimization of the dioxomorpholin moiety to balance polarity and membrane permeability.

Biological Activity

The compound 4-(3,5-dioxomorpholin-4-yl)-N-(2-phenylethyl)piperidine-1-carboxamide is a synthetic derivative belonging to the class of piperidine-based compounds, which are known for their diverse biological activities, particularly in analgesic and antitumor applications. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

This structure includes a morpholine ring, which contributes to its pharmacological properties and interactions with biological targets.

Analgesic Properties

Research indicates that compounds similar to This compound exhibit significant analgesic activity. For instance, fentanyl-related compounds demonstrate high μ-opioid receptor affinity, which is crucial for their pain-relieving effects. The IC50 values for these compounds often range in the nanomolar concentrations, indicating potent analgesic properties .

Table 1: Analgesic Potency Comparison

| Compound | μ-Receptor Affinity (IC50) |

|---|---|

| Fentanyl | 9.45 ± 4.05 × 10⁻⁹ M |

| Morphine | 1.94 ± 0.34 × 10⁻⁷ M |

| This compound | TBD (To Be Determined) |

Antitumor Activity

Preliminary studies have shown that derivatives of piperidine compounds can exhibit cytotoxic effects against various cancer cell lines. For example, compounds in related studies demonstrated selective toxicity towards human oral squamous carcinoma cells while sparing non-malignant cells . The mechanism of action may involve the induction of apoptosis and cell cycle arrest.

Table 2: Cytotoxic Effects Against Cancer Cell Lines

| Compound | Cell Line | CC50 (µM) |

|---|---|---|

| This compound | Ca9-22 (oral carcinoma) | TBD |

| Related Compound A | HSC-2 (squamous carcinoma) | <10 |

| Related Compound B | Colo205 (colon cancer) | <5 |

The biological activity of This compound is likely mediated through its interaction with specific receptors in the central nervous system and potentially through modulation of apoptotic pathways in cancer cells. The morpholine moiety may enhance bioavailability and receptor binding affinity.

Case Studies

A case study involving a related compound demonstrated significant efficacy in pain management in a clinical setting. Patients treated with fentanyl analogs showed reduced pain scores compared to controls, supporting the analgesic potential of this class of compounds .

Q & A

Q. What are the key steps in synthesizing 4-(3,5-dioxomorpholin-4-yl)-N-(2-phenylethyl)piperidine-1-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with the functionalization of the piperidine core followed by coupling with the 3,5-dioxomorpholin-4-yl moiety and phenethylamine. Key steps include:

- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the piperidine and phenethylamine groups.

- Morpholine ring construction : Cyclization under acidic or basic conditions with precise temperature control (e.g., 60–80°C).

- Optimization : Solvent selection (e.g., DMF or THF for solubility), catalyst screening (e.g., palladium for cross-coupling steps), and pH monitoring to avoid side reactions. Analytical techniques like TLC and HPLC are critical for tracking intermediate purity .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions and stereochemistry.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection to assess purity (>95% threshold).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.

- X-ray Crystallography : For unambiguous structural confirmation if crystalline derivatives are obtainable .

Q. What in vitro assays are suitable for initial screening of this compound’s enzyme inhibition potential?

- Methodological Answer :

- Kinase inhibition assays : Use fluorescence-based platforms (e.g., ADP-Glo™) to measure IC50 values against target kinases.

- Cellular viability assays : MTT or CellTiter-Glo® in relevant cell lines to evaluate cytotoxicity.

- Binding affinity studies : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for direct target engagement quantification .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound to enhance its biological efficacy?

- Methodological Answer :

- Analog synthesis : Introduce substituents at the piperidine nitrogen, morpholinone oxygen, or phenethyl group. For example:

- Replace the phenethyl group with bulkier arylalkyl chains to probe steric effects.

- Substitute morpholinone with other heterocycles (e.g., piperazinone) to modulate solubility.

- Computational modeling : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to predict binding poses and stability.

- Biological validation : Compare IC50 values of analogs against the parent compound in kinase panels .

Q. What methodologies are effective in resolving contradictions in reported biological activities of this compound?

- Methodological Answer :

- Standardized assay protocols : Replicate studies under identical conditions (e.g., ATP concentration, incubation time) to eliminate variability.

- Orthogonal assays : Validate kinase inhibition using both radiometric (32P-ATP) and fluorescence-based methods.

- Meta-analysis : Pool data from independent studies to identify trends, adjusting for batch effects or solvent differences (e.g., DMSO tolerance thresholds).

- Structural analogs : Test compounds with minor modifications to isolate activity-contributing moieties .

Q. How can computational modeling predict the binding affinity and selectivity of this compound toward target proteins?

- Methodological Answer :

- Docking studies : Use Schrödinger Suite or MOE to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonding with hinge regions (e.g., backbone NH of catalytic lysine).

- Free energy calculations : MM/GBSA or MM/PBSA to estimate binding energy differences between homologs (e.g., EGFR vs. HER2).

- Selectivity profiling : Cross-validate predictions against kinase profiling databases (e.g., KinomeScan) to identify off-target risks .

Q. What strategies can be employed to modify the compound’s pharmacokinetic properties without compromising its activity?

- Methodological Answer :

- Prodrug design : Introduce ester or phosphate groups at the carboxamide to enhance oral bioavailability.

- Formulation optimization : Encapsulate in PEGylated liposomes or cyclodextrin complexes to improve solubility.

- Metabolic stability assays : Use liver microsomes or hepatocytes to identify vulnerable sites (e.g., morpholinone oxidation) for targeted fluorination or deuteration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.